molecular formula C5H6N2OS B1505076 2-(methylthio)pyrimidin-4(5H)-one CAS No. 76455-84-0

2-(methylthio)pyrimidin-4(5H)-one

Cat. No. B1505076
CAS RN: 76455-84-0
M. Wt: 142.18 g/mol
InChI Key: NGNHEBHDAMZDFA-UHFFFAOYSA-N
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Description

“2-(methylthio)pyrimidin-4(5H)-one” is a chemical compound with the empirical formula C5H7N3S . It is also known as “2-(Methylthio)-4-pyrimidinamine” and "2-(Methylsulfanyl)pyrimidin-4-amine" .


Synthesis Analysis

The synthesis of “2-(methylthio)pyrimidin-4(5H)-one” involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds . This strategy has been used in the context of kinase inhibitor programs .


Molecular Structure Analysis

The molecular structure of “2-(methylthio)pyrimidin-4(5H)-one” consists of a pyrimidine ring with a methylthio group attached at the 2-position . The molecular weight of this compound is 141.19 .


Chemical Reactions Analysis

The chemical reactions involving “2-(methylthio)pyrimidin-4(5H)-one” are primarily related to its use as an intermediate in the synthesis of kinase inhibitors . The compound can be derivatised to create novel compounds with potential as kinase inhibitors .


Physical And Chemical Properties Analysis

“2-(methylthio)pyrimidin-4(5H)-one” is a solid compound . Its SMILES string is CSc1nccc(N)n1 and its InChI key is HGGXLEAHOVIYKT-UHFFFAOYSA-N .

Mechanism of Action

While the exact mechanism of action of “2-(methylthio)pyrimidin-4(5H)-one” is not specified in the retrieved papers, it is noted that the 2-amino-pyrido[3,4-d]pyrimidine core, which is similar to the structure of “2-(methylthio)pyrimidin-4(5H)-one”, addresses key pharmacophoric elements of the kinase ATP pocket .

Safety and Hazards

The safety information for “2-(methylthio)pyrimidin-4(5H)-one” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .

Future Directions

The future directions for “2-(methylthio)pyrimidin-4(5H)-one” could involve its use in the development of novel kinase inhibitors . As fused pyrimidines have been extensively explored by medicinal chemists, the patent landscape has become very crowded, making it challenging to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .

properties

IUPAC Name

2-methylsulfanyl-5H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNHEBHDAMZDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703716
Record name 2-(Methylsulfanyl)pyrimidin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)pyrimidin-4(5H)-one

CAS RN

76455-84-0
Record name 2-(Methylthio)-4(5H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76455-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)pyrimidin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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